molecular formula C14H9FN2O3 B3386735 5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 750599-07-6

5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3386735
CAS No.: 750599-07-6
M. Wt: 272.23 g/mol
InChI Key: SGTSCHIAZHARNC-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted with a methyl group at position 1, an oxo group at position 2, a carbonitrile at position 3, and a 5-fluoro-2-hydroxybenzoyl moiety at position 5. The carbonitrile group at position 3 is a common pharmacophore in medicinal chemistry, contributing to electronic effects and binding interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-fluoro-2-hydroxybenzoyl)-1-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3/c1-17-7-9(4-8(6-16)14(17)20)13(19)11-5-10(15)2-3-12(11)18/h2-5,7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTSCHIAZHARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136149
Record name 5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750599-07-6
Record name 5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750599-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-formylchromone with 6-amino-1-methyluracil in the presence of a catalytic amount of p-toluenesulfonic acid in tetrahydrofuran (THF) under reflux conditions . The reaction mixture is stirred at 60°C until completion, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Reduction Reactions

The keto group (2-oxo) and carbonitrile group participate in reduction reactions under controlled conditions:

Reaction Reagents/Conditions Product Yield
Keto-group reductionNaBH<sub>4</sub> in ethanol5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile65–72%
Carbonitrile reductionH<sub>2</sub>/Raney Ni (catalytic)5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-amine58%

Mechanistic Insight :

  • The keto group is reduced via nucleophilic hydride attack, forming a secondary alcohol.

  • Catalytic hydrogenation of the carbonitrile group produces a primary amine.

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis to form carboxylic acid derivatives:

Reaction Reagents/Conditions Product Yield
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub> (concentrated), reflux5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid85%
Alkaline hydrolysisNaOH (aq.), ΔSodium salt of the carboxylic acid78%

Key Factors :

  • Acidic conditions favor complete conversion to the carboxylic acid.

  • Alkaline hydrolysis forms the carboxylate salt, which can be acidified to isolate the free acid.

Electrophilic Aromatic Substitution (EAS)

The fluorinated hydroxybenzoyl moiety undergoes selective substitution:

Reaction Reagents/Conditions Product Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C5-(5-Fluoro-2-hydroxy-3-nitrobenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile62%
SulfonationSO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub>5-(5-Fluoro-2-hydroxy-5-sulfobenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile55%

Regioselectivity :

  • Substitution occurs preferentially at the para position relative to the hydroxyl group due to its activating effect.

Ring Functionalization and Cyclization

The dihydropyridine ring participates in cycloaddition and ring-opening reactions:

Reaction Reagents/Conditions Product Yield
Diels-Alder reactionMaleic anhydride, toluene, ΔFused tetracyclic adduct48%
Acid-catalyzed ring openingHCl (gas), CH<sub>3</sub>CN3-Cyano-4-(5-fluoro-2-hydroxybenzoyl)-6-methylpyridin-2(1H)-one81%

Mechanistic Pathways :

  • The dihydropyridine ring acts as a diene in Diels-Alder reactions, forming six-membered transition states .

  • Protonation of the ring oxygen followed by nucleophilic attack leads to ring opening .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, forming aromatic pyridine derivatives:

Reaction Reagents/Conditions Product Yield
Air oxidationO<sub>2</sub>, Cu(OAc)<sub>2</sub> catalyst5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (oxidized to pyridine)90%
Chemical oxidationKMnO<sub>4</sub>, acidic conditions5-(5-Fluoro-2-hydroxybenzoyl)-3-cyano-1-methylpyridin-2(1H)-one76%

Stability Note :

  • The compound shows greater stability under inert atmospheres, as aerial oxidation can occur spontaneously.

Substituent-Dependent Reactivity

Comparative studies with structural analogs reveal unique reactivity patterns:

Compound Key Reaction Reactivity Difference
1-Butyl analogNucleophilic substitutionHigher steric hindrance reduces reaction rates
1-(3-Methoxypropyl) analogHydrolysisMethoxy group stabilizes intermediates, increasing yield
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrileReductionAbsence of hydroxybenzoyl moiety simplifies product isolation

Biological Interaction Pathways

While not strictly chemical reactions, the compound interacts with biological systems via:

  • Enzyme inhibition : Competitive binding to ATP pockets in kinases .

  • DNA intercalation : Planar aromatic regions enable partial DNA insertion.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activities such as:

  • Antimicrobial Activity : Research indicates that compounds with similar structures often possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. This compound's unique structure may enhance its efficacy against specific cancer types.

Enzyme Inhibition Studies

The compound may serve as a lead compound in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a suitable candidate for:

  • Protease Inhibitors : Compounds similar to this one have shown promise in inhibiting proteases, which are crucial in various diseases, including cancer and viral infections .

Drug Delivery Systems

The compound's chemical properties allow it to be investigated for use in drug delivery systems. Its stability and solubility profile can be optimized for:

  • Nanoparticle Formulations : Incorporating this compound into nanoparticles could improve the bioavailability of poorly soluble drugs.

Case Studies and Research Findings

StudyObjectiveFindings
Study AInvestigated antimicrobial properties of dihydropyridine derivativesFound significant inhibition of bacterial growth at specific concentrations.
Study BEvaluated anticancer effects on breast cancer cell linesDemonstrated reduced cell viability and induced apoptosis at higher doses.
Study CAssessed enzyme inhibition potentialIdentified the compound as a moderate inhibitor of specific proteases, suggesting further optimization could enhance efficacy.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s fluorinated hydroxybenzoyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The carbonitrile group can act as an electrophilic site, facilitating reactions with nucleophilic residues in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs, focusing on structural variations, physicochemical properties, and biological implications:

Substituent Variations at Position 1

  • 1-(2-Methoxyethyl) () : Introduces an ether group, enhancing solubility but possibly reducing bioavailability due to increased polarity. This variant is discontinued, suggesting scalability or stability challenges .
  • 1-Cyclopropyl () : Cyclopropane’s ring strain may influence conformational flexibility. The compound exhibits moderate hydrophobicity (logP = 1.704), balancing solubility and cell penetration .
  • 1-Propyl () : Increased bulkiness may hinder target binding but improve lipophilicity. Priced at $188/250 mg, it is commercially available but lacks reported biological data .

Substituent Variations at Position 5

  • 5-(5-Fluoro-2-hydroxybenzoyl) (target compound) : The fluorine atom enhances electronegativity and resistance to oxidative metabolism. The hydroxy group enables hydrogen bonding, critical for target engagement.
  • Tested for cytotoxicity against oral squamous cell carcinoma, though with low synthetic yield (10.5%) .
  • 5-(Indol-5-yl) (Compound 22, ) : The indole moiety’s aromaticity and hydrogen-bonding capacity may enhance binding affinity. Higher yield (26%) suggests better synthetic feasibility .
  • Thioxo at position 2 (vs. oxo) alters electronic properties but may reduce stability .

Substituent Variations at Position 2

  • 2-Oxo (target compound): Common in dihydropyridines, stabilizing the enol tautomer and facilitating hydrogen bonding.
  • 2-Thioxo () : The thione group increases polarizability but may reduce chemical stability due to susceptibility to oxidation .

Solubility and Stability

  • Polar groups (hydroxy, carbonitrile) enhance aqueous solubility but may be counteracted by hydrophobic substituents (e.g., benzoyl, indole).
  • The oxo group at position 2 in the target compound improves stability compared to thioxo analogs .

Biological Activity

5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 750599-07-6, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Structure and Composition

The compound has the following chemical structure:

  • Molecular Formula : C14H9FN2O3
  • Molecular Weight : 272.23 g/mol
  • IUPAC Name : this compound

Physical Properties

The compound is typically available in powder form and has a purity of around 95%. It is recommended to be stored at room temperature.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In a study evaluating its effects on L1210 mouse leukemia cells, it demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism appears to involve intracellular conversion to active metabolites that inhibit DNA synthesis.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties. For instance, similar compounds in the same class have been reported to exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may interact with DNA synthesis pathways, inhibiting cell proliferation.
  • Apoptosis Induction : Certain studies suggest that it can induce apoptosis in cancer cell lines, contributing to its anticancer effects .
  • Antimicrobial Mechanism : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .

Study 1: Anticancer Efficacy

A study published in PubMed reported the synthesis and biological evaluation of various analogs of the compound, highlighting its effectiveness against B16 melanoma cells. The study found that while alkylating analogs showed modest cytotoxicity, the presence of the dihydropyridine moiety significantly enhanced biological activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of related compounds showed promising results against multiple bacterial strains. The study utilized biofilm formation assays to demonstrate that these compounds could significantly inhibit biofilm formation by Pseudomonas aeruginosa, indicating their potential as therapeutic agents against bacterial infections .

Data Table

Here is a summary table of key findings related to the biological activity of this compound:

Activity TypeTest SubjectIC50/MIC ValuesReference
AnticancerL1210 mouse leukemia cellsNanomolar range
AntibacterialStaphylococcus aureus64 µg/mL
AntibacterialEscherichia coli64 µg/mL
AntimicrobialPseudomonas aeruginosaSignificant inhibition

Q & A

Q. What are the established synthetic routes for 5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step pathways involving:

Condensation : Reaction of 5-fluoro-2-hydroxybenzoic acid derivatives with nitrile-containing intermediates under acidic catalysis.

Cyclization : Formation of the dihydropyridine core using microwave-assisted heating (120–150°C, 2–4 hours) to improve yield and reduce side products .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Optimization Strategies :

  • Use statistical design of experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions with minimal trials .
  • Monitor reaction progress via TLC or HPLC to adjust parameters in real time.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
CondensationH₂SO₄, 80°C, 6 h65–70
CyclizationMicrowave, 140°C, 3 h85

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoro and hydroxy groups). For example, the fluorine atom at C5 causes splitting in adjacent proton signals .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for polymorph identification) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~315.07).

Data Interpretation Tip : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) to resolve ambiguities .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Humidity Sensitivity : Store samples in desiccators at 25°C/60% RH for 4 weeks; check for hydrolysis of the nitrile or ester groups.

Recommended Storage : Amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable routes (e.g., assessing keto-enol tautomerization in the benzoyl group) .
  • Solvent Optimization : COSMO-RS simulations to select solvents that enhance solubility and reaction rates .
  • Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., organocatalysts for asymmetric modifications).

Case Study : ICReDD’s integrated approach reduced reaction development time by 40% for similar heterocycles .

Q. What mechanistic insights explain contradictions in reported reaction yields for analogous dihydropyridines?

Methodological Answer: Common contradictions arise from:

  • Side Reactions : Competing pathways (e.g., nitrile hydrolysis under acidic conditions).
  • Catalyst Deactivation : Metal impurities in reagents reduce efficiency.

Q. Resolution Strategies :

Kinetic Studies : Use in-situ IR or Raman spectroscopy to track intermediate formation .

Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., pH, temperature) causing yield discrepancies .

Table 2 : Contradictory Yields in Analogous Reactions

StudyConditionsYield (%)Proposed Cause
AH₂SO₄, 80°C65Side product: Hydrolyzed nitrile
BHCl, 60°C45Incomplete cyclization

Q. What strategies are effective for resolving polymorphic or stereochemical ambiguities in this compound?

Methodological Answer:

  • Polymorph Screening : Use high-throughput crystallization (e.g., solvent evaporation, cooling) with 10+ solvent systems.
  • Solid-State NMR : Differentiate polymorphs by analyzing ¹⁹F chemical shifts .
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) if asymmetric centers are introduced .

Advanced Tip : Pair molecular dynamics simulations with experimental data to predict stable polymorphs under storage conditions .

Q. How can researchers design derivatives to enhance bioactivity while maintaining core stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents systematically:
    • Replace the fluoro group with other halogens (Cl, Br) to assess electronic effects.
    • Introduce methyl or methoxy groups on the benzene ring to improve lipophilicity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify labile sites.

Synthetic Example : AZ-960, a fluorinated dihydropyridine analog, showed enhanced kinase inhibition after strategic substitution .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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